
N-benzyl-N'-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N’-(4-nitrophenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-benzyl-N’-(4-nitrophenyl)urea is of particular interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzylamine with 4-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using water as a solvent, which is more environmentally friendly. The reaction can be catalyzed by potassium isocyanate, and the product can be isolated through simple filtration or extraction procedures . This method is not only efficient but also scalable, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products
Reduction: N-benzyl-N’-(4-aminophenyl)urea.
Substitution: N-substituted derivatives of N-benzyl-N’-(4-nitrophenyl)urea.
Aplicaciones Científicas De Investigación
N-benzyl-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-benzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the benzyl group.
N-benzyl-N’-(4-aminophenyl)urea: Reduction product of N-benzyl-N’-(4-nitrophenyl)urea.
Uniqueness
N-benzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it more versatile compared to its analogs .
Propiedades
Número CAS |
13141-87-2 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3/c18-14(15-10-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10H2,(H2,15,16,18) |
Clave InChI |
GAKHJIGQGDIDSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)
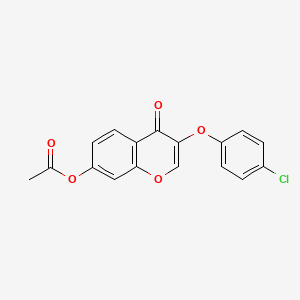
![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
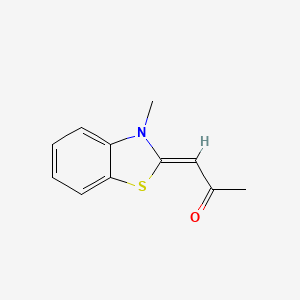
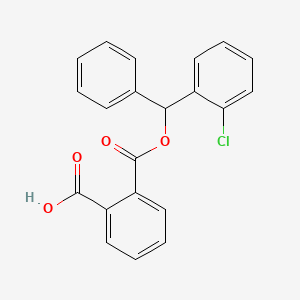
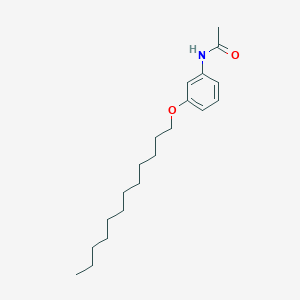

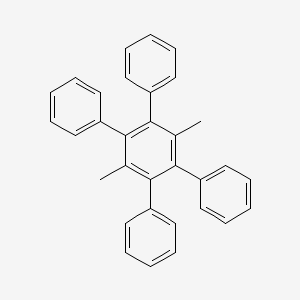
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
